molecular formula C18H19N5O4S B12615398 1-(4-Methylbenzene-1-sulfonyl)-6-nitro-3-(piperazin-1-yl)-1H-indazole CAS No. 921224-94-4

1-(4-Methylbenzene-1-sulfonyl)-6-nitro-3-(piperazin-1-yl)-1H-indazole

Cat. No.: B12615398
CAS No.: 921224-94-4
M. Wt: 401.4 g/mol
InChI Key: HWQCDRGNSKAHMG-UHFFFAOYSA-N
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Description

1-(4-Methylbenzene-1-sulfonyl)-6-nitro-3-(piperazin-1-yl)-1H-indazole is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a sulfonyl group, a nitro group, and a piperazine moiety attached to an indazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methylbenzene-1-sulfonyl)-6-nitro-3-(piperazin-1-yl)-1H-indazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Indazole Core: The indazole core can be synthesized through a cyclization reaction involving a hydrazine derivative and a suitable ketone or aldehyde.

    Introduction of the Nitro Group: The nitro group can be introduced via nitration of the indazole core using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.

    Sulfonylation: The sulfonyl group is introduced by reacting the nitro-indazole intermediate with 4-methylbenzene-1-sulfonyl chloride in the presence of a base such as triethylamine.

    Piperazine Substitution: Finally, the piperazine moiety is attached through a nucleophilic substitution reaction, typically using piperazine and a suitable leaving group on the indazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methylbenzene-1-sulfonyl)-6-nitro-3-(piperazin-1-yl)-1H-indazole undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The sulfonyl group can be reduced to a thiol group using reducing agents like lithium aluminum hydride.

    Substitution: The piperazine moiety can undergo nucleophilic substitution reactions with various electrophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon catalyst.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various electrophiles such as alkyl halides, acyl chlorides.

Major Products Formed

    Amino Derivatives: Formed by the reduction of the nitro group.

    Thiol Derivatives: Formed by the reduction of the sulfonyl group.

    Substituted Piperazine Derivatives: Formed by nucleophilic substitution reactions.

Scientific Research Applications

1-(4-Methylbenzene-1-sulfonyl)-6-nitro-3-(piperazin-1-yl)-1H-indazole has a wide range of applications in scientific research:

    Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its ability to interact with various biological targets.

    Biological Studies: It is used in studies to understand its effects on cellular pathways and its potential as a therapeutic agent.

    Chemical Biology: The compound is employed as a tool to probe biological systems and to study the mechanisms of action of related compounds.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 1-(4-Methylbenzene-1-sulfonyl)-6-nitro-3-(piperazin-1-yl)-1H-indazole involves its interaction with specific molecular targets and pathways. The nitro group and the sulfonyl group are key functional groups that contribute to its biological activity. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methylbenzene-1-sulfonyl)-3-(piperazin-1-yl)-1H-indazole: Lacks the nitro group, which may result in different chemical reactivity and biological activity.

    1-(4-Methylbenzene-1-sulfonyl)-6-amino-3-(piperazin-1-yl)-1H-indazole: Contains an amino group instead of a nitro group, leading to different properties.

    1-(4-Methylbenzene-1-sulfonyl)-3-(morpholin-4-yl)-1H-indazole: Contains a morpholine ring instead of a piperazine ring, which may affect its interaction with biological targets.

Uniqueness

1-(4-Methylbenzene-1-sulfonyl)-6-nitro-3-(piperazin-1-yl)-1H-indazole is unique due to the presence of both the nitro group and the piperazine moiety, which contribute to its distinct chemical and biological properties

Properties

CAS No.

921224-94-4

Molecular Formula

C18H19N5O4S

Molecular Weight

401.4 g/mol

IUPAC Name

1-(4-methylphenyl)sulfonyl-6-nitro-3-piperazin-1-ylindazole

InChI

InChI=1S/C18H19N5O4S/c1-13-2-5-15(6-3-13)28(26,27)22-17-12-14(23(24)25)4-7-16(17)18(20-22)21-10-8-19-9-11-21/h2-7,12,19H,8-11H2,1H3

InChI Key

HWQCDRGNSKAHMG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C3=C(C=CC(=C3)[N+](=O)[O-])C(=N2)N4CCNCC4

Origin of Product

United States

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